molecular formula C15H18F3NO7S2 B2910119 Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448044-80-1

Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2910119
CAS No.: 1448044-80-1
M. Wt: 445.42
InChI Key: ACLCTGXIXGKPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound characterized by a central piperidine ring bearing two sulfonyl groups. The first sulfonyl group is linked to a 4-(trifluoromethoxy)phenyl substituent, while the second connects to a methyl acetate moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or agrochemical research. Key features include:

  • Molecular formula: C₁₆H₁₈F₃NO₇S₂.
  • Functional groups: Dual sulfonyl groups, trifluoromethoxy phenyl, and methyl ester.
  • Synthesis: Likely synthesized via multi-step sulfonation reactions, analogous to methods described for related piperidine-sulfonamide derivatives .

Properties

IUPAC Name

methyl 2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO7S2/c1-25-14(20)10-27(21,22)12-6-8-19(9-7-12)28(23,24)13-4-2-11(3-5-13)26-15(16,17)18/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLCTGXIXGKPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethoxyphenyl halide reacts with a nucleophile.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound with a trifluoromethoxyphenyl group, a sulfonyl group, and a piperidine ring. It has several scientific research applications, including medicinal chemistry, materials science, biological studies, and industrial applications.

Scientific Research Applications

  • Medicinal Chemistry This compound serves as a building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders.
  • Materials Science It can be used to develop advanced materials with specific electronic or optical properties.
  • Biological Studies The compound may be used in studies investigating the interaction of sulfonyl-containing compounds with biological systems.
  • Industrial Applications It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may include:

  • Formation of the Piperidine Ring: Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic substitution reactions where a trifluoromethoxyphenyl halide reacts with a nucleophile.
  • Esterification: The final step involves esterification to form the methyl ester.

Related Compounds

Mechanism of Action

The mechanism of action of Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Sulfonamide Scaffolds

Compounds from (e.g., 6d , 6e , 6g ) share the piperidine-sulfonamide core but differ in substituents:

  • Substituent variation: Benzhydryl, fluorophenyl, or sulfamoyl amino groups replace the trifluoromethoxy phenyl and methyl ester in the target compound.
  • Impact on properties: Melting points: Analogs in exhibit melting points ranging from 132°C to 230°C, suggesting that the target compound’s melting point may fall within this range, depending on substituent polarity .
Table 1: Comparison of Piperidine-Sulfonamide Derivatives
Compound Key Substituents Melting Point (°C) Synthesis Method
Target Compound Trifluoromethoxy phenyl, methyl ester Data not available Likely sulfonation
6d () Benzhydryl, sulfamoyl amino 132–230 TLC-monitored sulfonation
6g () Benzhydryl, 4-sulfamoylaminophenyl 132–230 NMR-characterized

Sulfonyl-Containing Herbicides from

Compounds like triflusulfuron methyl and metsulfuron methyl () share sulfonyl and ester groups but feature triazine backbones instead of piperidine:

  • Structural divergence : Triazine rings in herbicides vs. piperidine in the target compound.
  • Role of trifluoromethoxy : The trifluoromethoxy group in the target compound may enhance metabolic stability, akin to trifluoromethyl groups in sulfonylurea herbicides .
Table 2: Comparison with Sulfonylurea Herbicides
Compound Core Structure Key Groups Application
Target Compound Piperidine Dual sulfonyl, trifluoromethoxy Research candidate
Triflusulfuron methyl Triazine Sulfonyl urea, trifluoroethoxy Herbicide
Metsulfuron methyl Triazine Sulfonyl urea, methoxy Herbicide

Benzimidazole Derivatives from

Compounds like 5g () incorporate benzimidazole and sulfonyl groups but lack the piperidine scaffold:

  • Divergence : Benzimidazole cores are typically associated with proton pump inhibitor activity, unlike the target compound’s undefined bioactivity .

Key Research Findings and Implications

  • Synthesis Challenges: The dual sulfonyl groups in the target compound may complicate synthesis compared to mono-sulfonated analogs, necessitating optimized reaction conditions .
  • Thermal Stability : High melting points of analogs (up to 230°C) suggest that the target compound could exhibit similar thermal robustness, advantageous for formulation .
  • Bioactivity Potential: The trifluoromethoxy group may mimic the metabolic resistance observed in triflusulfuron methyl, hinting at agrochemical applications .

Biological Activity

Methyl 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Methyl 2 1 4 trifluoromethoxy phenyl sulfonyl piperidin 4 yl sulfonyl acetate\text{Methyl 2 1 4 trifluoromethoxy phenyl sulfonyl piperidin 4 yl sulfonyl acetate}

It consists of a piperidine ring substituted with a sulfonyl group and a trifluoromethoxy phenyl moiety, which may contribute to its biological properties.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine structure may enhance binding affinity to specific receptors.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives possess antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group enhances this activity by disrupting bacterial cell wall synthesis .

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. In vitro studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and urea cycle disorders, respectively .

Antitumor Activity

Preliminary studies have suggested that this compound may exhibit antitumor effects. Compounds with similar structural features have been evaluated for their ability to inhibit tumor growth in various cancer models. For example, a study reported that sulfonamide derivatives significantly reduced tumor size in xenograft models .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Anticancer Studies : A study conducted on a series of sulfonamide derivatives revealed that they inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research on piperidine derivatives indicated their potential in treating Alzheimer's disease by inhibiting AChE, thereby increasing acetylcholine levels in the brain .
  • Antibacterial Efficacy : A comparative analysis showed that certain piperidine-based compounds exhibited superior antibacterial activity compared to standard antibiotics against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPiperidine derivativesSignificant inhibition of bacterial growth
Enzyme InhibitionSulfonamide derivativesInhibition of AChE and urease
AntitumorSulfonamide-based compoundsReduced tumor size in xenograft models
NeuroprotectivePiperidine derivativesIncreased acetylcholine levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.